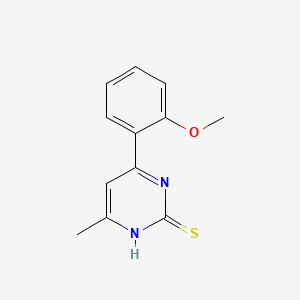![molecular formula C11H13NS B12271019 Benzo[b]thiophene-3-ethanamine, alpha-methyl- CAS No. 1201-27-0](/img/structure/B12271019.png)
Benzo[b]thiophene-3-ethanamine, alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-ethanamine, alpha-methyl- is an organosulfur compound with the molecular formula C11H13NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-ethanamine, alpha-methyl- can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical for thiophene derivatives .
Industrial Production Methods
Industrial production of benzo[b]thiophene-3-ethanamine, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-ethanamine, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
Benzo[b]thiophene-3-ethanamine, alpha-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-ethanamine, alpha-methyl- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule .
Comparison with Similar Compounds
Benzo[b]thiophene-3-ethanamine, alpha-methyl- can be compared with other similar compounds, such as:
Benzothiophene: The parent compound, which lacks the ethanamine and alpha-methyl groups.
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur in the five-membered ring.
The uniqueness of benzo[b]thiophene-3-ethanamine, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1201-27-0 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8H,6,12H2,1H3 |
InChI Key |
NJJBOBSLFFUELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270948.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12270954.png)
![5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12270957.png)
![Ethyl 2-{2-[(3-cyano-6-methylpyridin-2-YL)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12270969.png)
![1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B12270977.png)
![2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12270985.png)
![4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12270986.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12270993.png)
![1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one](/img/structure/B12270996.png)

![5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B12271008.png)
![1-(4-Bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12271016.png)
![6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271017.png)
